
7-tert-Butoxyheptanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-tert-Butoxyheptanal is an organic compound characterized by the presence of a tert-butoxy group attached to a heptanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butoxyheptanal typically involves the reaction of heptanal with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 7-tert-Butoxyheptanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 7-tert-Butoxyheptanoic acid.
Reduction: 7-tert-Butoxyheptanol.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
7-tert-Butoxyheptanal has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes
Mecanismo De Acción
The mechanism of action of 7-tert-Butoxyheptanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, leading to modifications in their activity. The tert-butoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological and chemical systems .
Comparación Con Compuestos Similares
7-tert-Butoxyheptanoic acid: The oxidized form of 7-tert-Butoxyheptanal.
7-tert-Butoxyheptanol: The reduced form of this compound.
tert-Butyl heptanoate: An ester derivative with similar structural features.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a tert-butoxy group. This combination imparts distinct reactivity and solubility properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
113093-78-0 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
7-[(2-methylpropan-2-yl)oxy]heptanal |
InChI |
InChI=1S/C11H22O2/c1-11(2,3)13-10-8-6-4-5-7-9-12/h9H,4-8,10H2,1-3H3 |
Clave InChI |
RSNCYTWOOCUQQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


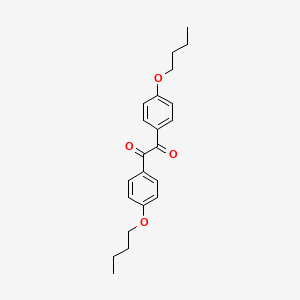
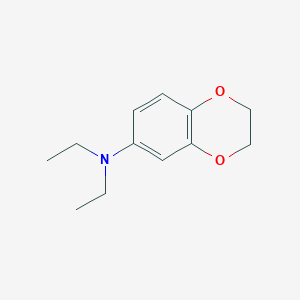
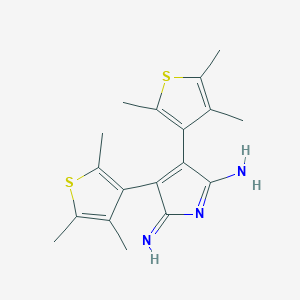

![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
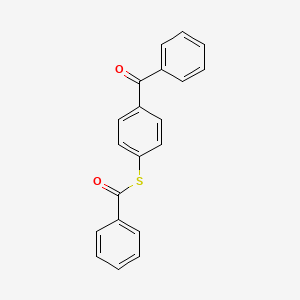

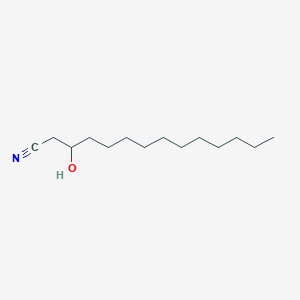

![[1,1'-Bi(cyclopent-3-en-1-ylidene)]-2,2',5,5'-tetrone](/img/structure/B14298797.png)
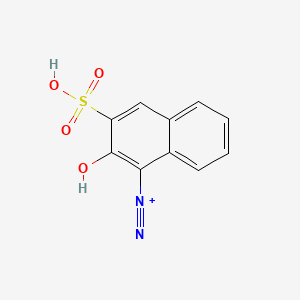
![3-[(Phenylsulfanyl)(trimethylsilyl)methyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14298816.png)

![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)
